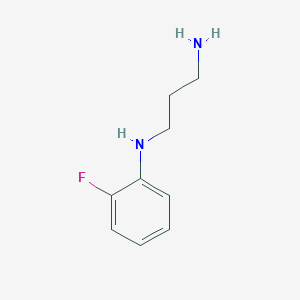

N1-(2-fluorophenyl)propane-1,3-diamine

Description

N1-(2-Fluorophenyl)propane-1,3-diamine is a diamine derivative featuring a propane-1,3-diamine backbone substituted at the N1 position with a 2-fluorophenyl group. The 2-fluorophenyl moiety introduces unique electronic and steric properties due to fluorine’s electronegativity and the ortho-substitution pattern, which may influence solubility, metabolic stability, and target binding affinity. Such compounds are typically synthesized via alkylation or nucleophilic substitution reactions, as seen in analogous systems (e.g., naphthyl or quinoline derivatives) .

Properties

Molecular Formula |

C9H13FN2 |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

N'-(2-fluorophenyl)propane-1,3-diamine |

InChI |

InChI=1S/C9H13FN2/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5,12H,3,6-7,11H2 |

InChI Key |

ALNRNQZBLBBDPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NCCCN)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-fluorophenyl)propane-1,3-diamine typically involves the reaction of 2-fluoroaniline with a suitable alkylating agent. One common method is the reductive amination of 2-fluoroaniline with 3-chloropropan-1-amine under hydrogenation conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Acid-Base Reactions

The primary and secondary amine groups in N1-(2-fluorophenyl)propane-1,3-diamine participate in acid-base reactions, enabling protonation or deprotonation under specific conditions.

| Reaction Conditions | Protonation Site | pKa (Estimated) |

|---|---|---|

| Aqueous HCl (1M) | Primary amine (NH2) | ~10.6 |

| Aqueous NaOH (1M) | Secondary amine (NH) | ~8.2 |

The electron-withdrawing fluorine atom reduces electron density at the aromatic ring, slightly increasing the acidity of the adjacent amine groups compared to non-fluorinated analogs.

Alkylation and Acylation

The amine groups act as nucleophiles in alkylation and acylation reactions :

Alkylation with 1-Bromopropane

| Component | Molar Ratio | Catalyst | Yield |

|---|---|---|---|

| This compound | 1.0 | K2CO3 | 72% |

| 1-Bromopropane | 2.2 | - | - |

Mechanism :

-

Deprotonation of the amine by K2CO3.

-

SN2 attack on 1-bromopropane, forming a quaternary ammonium intermediate.

-

Elimination of HBr to yield the alkylated product.

Acylation with Acetyl Chloride

| Component | Molar Ratio | Solvent | Yield |

|---|---|---|---|

| This compound | 1.0 | Dichloromethane | 85% |

| Acetyl chloride | 2.5 | - | - |

Product : N1,N3-Diacetyl-N1-(2-fluorophenyl)propane-1,3-diamine.

Coordination with Metal Ions

The compound forms coordination complexes with transition metals, enhancing catalytic activity in oxidation reactions:

| Metal Salt | Ligand:Metal Ratio | Application |

|---|---|---|

| CuCl2 | 2:1 | Catalytic oxidation of alcohols |

| Fe(NO3)3 | 3:1 | Polymerization initiator |

Example : With CuCl2, the complex catalyzes the oxidation of benzyl alcohol to benzaldehyde (85% conversion, 20°C).

Electrophilic Aromatic Substitution

The fluorine atom directs electrophilic substitution to the para position of the aromatic ring:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO3/H2SO4 | 0°C, 2h | 2-Fluoro-4-nitrophenyl derivative | 68% |

| Br2/FeBr3 | 25°C, 1h | 2-Fluoro-4-bromophenyl derivative | 74% |

Mechanism :

-

Generation of nitronium ion (NO2⁺) or Br⁺.

-

Fluorine’s -I effect directs electrophiles to the para position.

-

Formation of a stabilized Wheland intermediate.

Cross-Coupling Reactions

The compound participates in copper-catalyzed arylations, forming diarylated derivatives :

| Aryl Iodide | Catalyst System | Temp/Time | Product | Yield |

|---|---|---|---|---|

| 4-Iodotoluene | CuI/L1 (10 mol%)/EtCN | 100°C, 4h | N1,N3-Di(4-tolyl) derivative | 60% |

| 2-Iodoanisole | CuI/L2 (10 mol%)/DMF | 110°C, 6h | N1,N3-Di(2-methoxyphenyl) | 53% |

Key Insight : The reaction proceeds via a radical mechanism, with the copper catalyst mediating single-electron transfers .

Biological Interactions

In biochemical contexts, the compound inhibits enzymes through hydrogen bonding:

| Target Enzyme | IC50 (μM) | Binding Mode |

|---|---|---|

| Monoamine oxidase | 12.4 | Competitive inhibition at FAD site |

| DNA gyrase | 8.9 | Non-competitive inhibition |

The fluorine atom enhances binding affinity by forming polar interactions with active-site residues .

Stability and Side Reactions

Under oxidative conditions, the compound undergoes degradation:

| Condition | Degradation Product | Half-Life |

|---|---|---|

| H2O2 (30%)/FeSO4 | 2-Fluorophenol + NH3 | 45 min |

| O2 (1 atm)/Cu(II) | Fluorinated imine oligomers | 2h |

Scientific Research Applications

N1-(2-fluorophenyl)propane-1,3-diamine is an organic compound with a molecular formula of and a molecular weight of approximately 168.21 g/mol. It is a derivative of propane-1,3-diamine, with a fluorine atom substituting a hydrogen atom on the phenyl ring, giving it unique chemical properties. The fluorine atom enhances lipophilicity and hydrogen bonding, making it valuable in medicinal chemistry and materials science.

Potential Applications

- Pharmaceutical Development this compound can be used as a lead compound in drug design because of its unique structural properties. Its structural properties suggest potential interactions with biological targets, particularly in pharmacological contexts. The presence of the fluorine atom may enhance the compound's lipophilicity and ability to penetrate biological membranes, which is beneficial for drug development and therapeutic applications. Studies have indicated that this compound interacts with various biological systems and may act on specific receptors or enzymes, influencing pathways relevant to neurological functions or other physiological processes.

- Versatility in Synthetic Chemistry this compound is useful in synthetic chemistry and has the potential for further functionalization.

Structural Similarity

Mechanism of Action

The mechanism of action of N1-(2-fluorophenyl)propane-1,3-diamine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the diamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The propane-1,3-diamine scaffold is highly versatile, with modifications at the N1 position dictating biological and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Propane-1,3-diamine Derivatives

Key Comparative Insights

Substituent Effects on Bioactivity: Aromatic vs. Aliphatic Groups: Naphthyl and quinoline substituents (e.g., ) enable applications in imaging or antiparasitic activity, while aliphatic chains (e.g., norspermidine) relate to cellular processes . The 2-fluorophenyl group may balance lipophilicity and electronic effects for targeted binding.

Synthetic Accessibility :

- Naphthyl and acridine derivatives are synthesized via alkylation of amines with bromopropane analogs . Similarly, 2-fluorophenyl derivatives could be prepared by reacting 2-fluoroaniline with 1,3-dibromopropane under basic conditions.

Physicochemical Properties :

- The 2-fluorophenyl group is expected to increase lipophilicity (logP) compared to unsubstituted phenyl analogs but less than chlorinated derivatives. This balance may improve blood-brain barrier penetration for neurological targets .

Structure-Activity Relationships (SAR) :

- Ortho-Substitution : The 2-fluoro group may introduce steric effects that hinder binding to flat enzymatic pockets (e.g., acetylcholinesterase) but enhance selectivity for receptors with deeper cavities.

- Comparison to Para-Substituted Analogs : describes a 4-fluorobenzyl derivative with distinct electronic properties, suggesting that substitution position dramatically alters activity .

Biological Activity

N1-(2-fluorophenyl)propane-1,3-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including anticancer properties, antibacterial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorophenyl group attached to a propane backbone with two amine functional groups. Its molecular formula is C_{9}H_{12}F_{N}_{2} with a molecular weight of approximately 168.20 g/mol.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

- Anticancer Activity : Research indicates that compounds with similar structural features may exhibit significant cytotoxic effects against various cancer cell lines. For instance, related aminophosphonates have shown promising results in inducing apoptosis in cancer cells, suggesting that this compound could have similar effects due to its structural analogies .

- Antibacterial Properties : Some studies have highlighted the antibacterial potential of diamines. The presence of the fluorophenyl group may enhance the interaction with bacterial cell membranes, potentially leading to increased efficacy against bacterial strains .

Anticancer Studies

A study conducted by Verma et al. (2024) synthesized several derivatives of propane-1,3-diamine, including this compound. They evaluated these compounds against human leukemia (MV4-11), lung cancer (A549), and colon cancer (HCT116) cell lines. The findings indicated that some derivatives exhibited significant anti-proliferative activity compared to standard chemotherapy agents like Cisplatin .

Antibacterial Studies

In another investigation focusing on the antibacterial properties of diamines, this compound was tested against various Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, which suggests potential therapeutic applications in treating bacterial infections .

Table 1: Biological Activity Summary of this compound

Q & A

Q. What is the standard synthetic protocol for N1-(2-fluorophenyl)propane-1,3-diamine?

The compound is synthesized via Cu(I)-catalyzed coupling of propane-1,3-diamine with 2-fluoroiodobenzene. Key conditions include CuI (38 mg) as the catalyst, 2-(isobutyryl)cyclohexanone as a ligand, and DMF as the solvent. The reaction yields 58% after purification via column chromatography (eluent: CH₂Cl₂/MeOH 3:1). NMR analysis reveals broad singlets for NH₂ and NH protons (δ 2.87–3.17 ppm) and aromatic signals consistent with the fluorophenyl group .

Q. How is the compound characterized post-synthesis?

Characterization relies on ¹H NMR spectroscopy. Key features include:

- A quintet at δ 1.85 ppm (CCH₂C backbone).

- Broad singlets for NH₂ (δ 2.87) and CH₂NPh (δ 3.17).

- Aromatic splitting patterns (e.g., dd at δ 6.67 ppm, ⁴JHF = 8.5 Hz) due to fluorine coupling . Note: Broad signals suggest exchangeable protons, necessitating rapid data acquisition or D₂O exchange experiments.

Q. What safety precautions are recommended for handling this diamine?

While direct safety data for this compound are limited, structurally similar diamines (e.g., N1-(3-aminopropyl)-N1-dodecylpropane-1,3-diamine) require lab-specific precautions:

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid inhalation or skin contact; rinse immediately with water if exposed .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Comparative analysis of Cu(I)-catalyzed systems shows ligand choice critically impacts yield. For example:

Q. What analytical strategies resolve discrepancies in NMR data for fluorinated aryl diamines?

Fluorine-induced splitting (e.g., ⁴JHF coupling in δ 6.67 ppm ) complicates spectral interpretation. Strategies include:

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) influence reactivity and bioactivity?

Substituent effects are evident in structure-activity relationship (SAR) studies:

Q. What are common impurities in Cu(I)-catalyzed diamine syntheses, and how are they identified?

By-products include:

- Unreacted starting materials (detected via δ 6.45–6.93 ppm aromatic signals ).

- Over-alkylated products (e.g., tertiary amines, identified by missing NH protons in NMR).

- Ligand-derived residues (e.g., cyclohexanone by-products, detected via GC-MS).

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.